![molecular formula C32H36N4O6S B2695730 N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 931965-29-6](/img/no-structure.png)
N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an amide, a thieno[3,2-d]pyrimidinone ring, and a cyclohexanecarboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could increase its polarity, which could affect properties like solubility and melting point .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Research involving the synthesis of polyamides containing nucleobases like uracil and adenine shows the potential for using complex molecules in polymer modification. Such compounds could be used to introduce specific functionalities into polymers, enhancing their properties for various applications, including biocompatible materials and smart drug delivery systems (Hattori & Kinoshita, 1979).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, from precursor molecules suggests the utility of complex molecules in medicinal chemistry. These heterocyclic compounds have been investigated for their anti-inflammatory and analgesic properties, highlighting the role of such complex molecules in the development of new therapeutic agents (Abu-Hashem et al., 2020).
Mass Spectrometry and Chemical Transformations
Studies using tandem mass spectrometry to predict chemical transformations of pyrimidinyloxy-N-arylbenzyl amine derivatives demonstrate the analytical applications of complex compounds. This research provides insights into how such compounds can undergo various reactions, useful in understanding their behavior in biological systems or as part of synthetic pathways (Wang et al., 2006).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activity indicate the potential agricultural and antimicrobial applications of such compounds. By modifying chemical structures, it's possible to develop new agents that can protect crops from pests or serve as new antimicrobial substances (Deohate & Palaspagar, 2020).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
931965-29-6 |
|---|---|
Molekularformel |
C32H36N4O6S |
Molekulargewicht |
604.72 |
IUPAC-Name |
N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
CYMNWXLFFDXKNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2695647.png)

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride](/img/structure/B2695654.png)
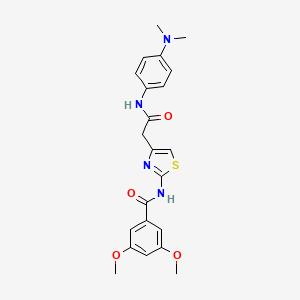
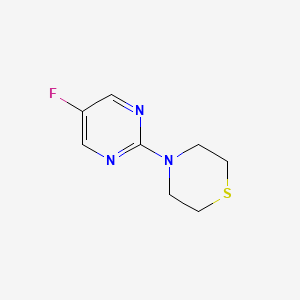
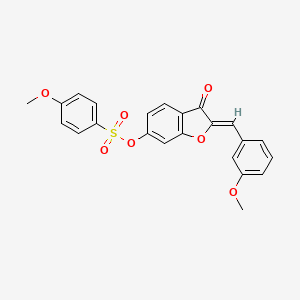
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
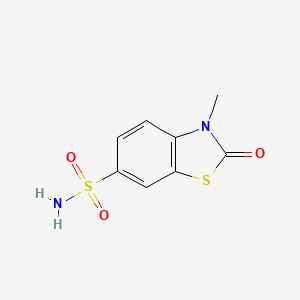

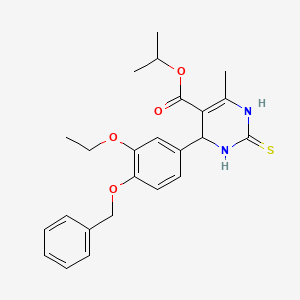
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
